Fmoc-N-Me-L-Trp(Me)-OH

Description

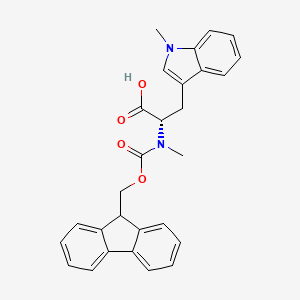

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c1-29-16-18(19-9-7-8-14-25(19)29)15-26(27(31)32)30(2)28(33)34-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26H,15,17H2,1-2H3,(H,31,32)/t26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLOCNJPRAJRJLJ-SANMLTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Incorporation of Fmoc N Me L Trp Me Oh into Peptides Via Advanced Synthesis Techniques

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the most common method for assembling peptide chains. The optimization of SPPS protocols is crucial for the successful incorporation of sterically hindered amino acids like Fmoc-N-Me-L-Trp(Me)-OH.

Fmoc/tBu Chemistry for Sequential Amino Acid Coupling

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the predominant approach in modern SPPS due to its mild reaction conditions. springernature.com This strategy involves the use of the base-labile Fmoc group for the protection of the α-amino group and acid-labile tert-butyl-based protecting groups for the side chains of trifunctional amino acids. springernature.com The synthesis cycle consists of the deprotection of the Fmoc group with a secondary amine, typically piperidine (B6355638), followed by the coupling of the next Fmoc-protected amino acid. acs.org

For the incorporation of this compound, the general Fmoc/tBu protocol is followed. However, the inherent challenges associated with N-methylated residues necessitate specific modifications to the standard procedures to achieve high coupling yields.

Addressing Challenges of Steric Hindrance from N-Methylation

The primary obstacle in the coupling of N-methylated amino acids is the steric hindrance created by the methyl group on the amide nitrogen. mdpi.com This steric bulk slows down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. The challenge is further exacerbated when coupling an N-methylated amino acid to another N-methylated residue. mdpi.com

Several side reactions can occur during the synthesis of peptides rich in N-methylated amino acids. These include the formation of diketopiperazines, especially when proline or another N-methylated amino acid is the second residue in the sequence, and fragmentation of the peptide chain between consecutive N-methylated residues during acidic cleavage from the resin. acs.orgresearchgate.net

Strategies for Efficient Coupling of this compound

To overcome the challenges of steric hindrance, several strategies have been developed to enhance the efficiency of coupling N-methylated amino acids like this compound. These strategies often involve the use of more potent coupling reagents and optimized reaction conditions.

Coupling Reagents: Standard coupling reagents such as HBTU and HCTU are often less effective for coupling sterically hindered N-methylated amino acids. mdpi.com More powerful phosphonium (B103445) and iminium salt-based reagents are generally required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole) have demonstrated superior performance in these difficult couplings. acs.orgmdpi.com These reagents, in the presence of a base like N,N-diisopropylethylamine (DIEA), form highly reactive activated esters that can overcome the steric barrier. mdpi.com

Reaction Conditions: In addition to the choice of coupling reagent, optimizing the reaction conditions is critical. This includes using a higher excess of the protected amino acid and the coupling reagents (typically 3-5 equivalents), increasing the coupling time, and performing double couplings where the coupling step is repeated to ensure completion. Microwave-assisted SPPS has also emerged as a valuable technique to accelerate the coupling of sterically hindered amino acids by driving the reaction to completion more efficiently. rsc.org

Below is an interactive data table summarizing common coupling reagents and their general effectiveness for sterically hindered N-methylated amino acids.

| Coupling Reagent | General Effectiveness for N-Methylated Amino Acids | Key Considerations |

| HBTU/HCTU | Moderate | Often require longer reaction times and may result in incomplete coupling. |

| HATU | High | One of the most effective reagents, often used for difficult couplings. mdpi.com |

| PyAOP | High | Very effective, particularly for coupling N-methylated amino acids to other N-methylated residues. acs.org |

| PyBOP/HOAt | High | A powerful combination that provides high coupling efficiency. acs.org |

| BOP-Cl | Moderate to High | An older reagent that can be effective but requires careful handling. |

| PyBroP | High | A bromophosphonium reagent that is also effective for hindered couplings. mdpi.com |

Solution-Phase Peptide Synthesis Methodologies

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SPPS) remains a valuable alternative, particularly for the large-scale production of peptides and for segments that are difficult to synthesize on a solid support.

Segment Condensation and Fragment Coupling Approaches

Solution-phase synthesis often employs a segment condensation or fragment coupling strategy. In this approach, smaller peptide fragments are synthesized independently, either in solution or on a solid support, and then coupled together in solution to form the final, longer peptide. This method can be more efficient for the synthesis of large peptides and can help to circumvent the cumulative issues of incomplete couplings and side reactions that can occur during stepwise SPPS.

The key challenge in fragment coupling is the risk of racemization at the C-terminal amino acid of the activating fragment. To minimize this, the C-terminal residue of the fragment is typically a glycine (B1666218) or a proline. When incorporating this compound into a fragment, it is preferable to place it at a position other than the C-terminus of the fragment that will be activated for coupling.

Convergent Synthesis of Peptides Containing Modified Tryptophan

Convergent synthesis is a powerful strategy that combines the advantages of both solid-phase and solution-phase techniques. In a convergent approach, protected peptide fragments are synthesized on a solid support, cleaved from the resin while still retaining their side-chain protecting groups, and then coupled together in solution.

The choice of protecting groups and coupling reagents for the solution-phase fragment condensation is critical to ensure high yields and minimize racemization. Reagents such as T3P® (propylphosphonic anhydride) have been shown to be effective for solution-phase couplings, offering high efficiency and low epimerization.

Chemoselective and Regioselective Considerations in Peptide Assembly

The incorporation of structurally unique amino acids like this compound into a growing peptide chain requires careful consideration of chemoselectivity and regioselectivity. The goal of solid-phase peptide synthesis (SPPS) is the exclusive formation of a peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the peptide-resin, without inducing unwanted chemical modifications elsewhere on the residues. The dual N-methylation of this compound, at both the alpha-amine and the indole (B1671886) side chain, presents specific advantages and challenges that must be managed through the appropriate selection of protecting groups and reaction conditions.

Compatibility with Diverse Side-Chain Protecting Groups

The success of modern Fmoc-based solid-phase peptide synthesis hinges on the principle of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comnih.gov The temporary Nα-Fmoc group is labile to mild bases, typically a solution of piperidine in an organic solvent, which cleaves it to expose the terminal amine for the next coupling cycle. escholarship.org Conversely, the "permanent" side-chain protecting groups on other amino acid residues are designed to be stable to these basic conditions but are removed simultaneously with cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com

This compound is fully compatible with this orthogonal strategy. The N-methyl group on the indole side chain is a non-labile modification that is stable to the repetitive piperidine treatments for Fmoc removal and the final TFA cleavage cocktail. This makes it effectively a permanent part of the final peptide's structure. Its stability ensures that the synthesis can proceed with a wide array of standard acid-labile side-chain protecting groups on other residues without the risk of inadvertent deprotection or modification.

The compatibility of the synthesis strategy incorporating this compound with common side-chain protecting groups is summarized in the table below.

| Amino Acid Residue | Common Side-Chain Protecting Group | Protecting Group Abbreviation | Cleavage Condition | Compatibility with this compound Synthesis Cycle |

|---|---|---|---|---|

| Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (TFA) | High |

| Aspartic Acid / Glutamic Acid | tert-Butyl | tBu | Strong Acid (TFA) | High |

| Lysine / Ornithine | tert-Butoxycarbonyl | Boc | Strong Acid (TFA) | High |

| Cysteine | Trityl | Trt | Strong Acid (TFA) | High |

| Serine / Threonine / Tyrosine | tert-Butyl | tBu | Strong Acid (TFA) | High |

| Histidine | Trityl | Trt | Strong Acid (TFA) | High |

| Asparagine / Glutamine | Trityl | Trt | Strong Acid (TFA) | High |

| Tryptophan (Indole) | Methyl | Me | Stable / Permanent | High |

This high degree of compatibility allows for the seamless integration of this compound into complex peptide sequences containing a variety of functionalized amino acids, without requiring significant deviation from standard and well-established Fmoc/tBu synthesis protocols. peptide.com

Minimizing Undesired Side Reactions During Peptide Elongation

While the protecting groups provide a robust framework for selective synthesis, the inherent reactivity of the amino acid building blocks and the growing peptide chain can still lead to side reactions. The unique structure of this compound is instrumental in mitigating several common side reactions while introducing specific coupling challenges.

Influence of Nα-Methylation: The methyl group on the alpha-amine (Nα) introduces significant steric hindrance, which can make the formation of the peptide bond more difficult compared to its non-methylated counterpart. peptide.com Incomplete or slow coupling is a major potential side reaction, leading to the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide. To overcome this steric barrier and ensure complete acylation, more potent coupling reagents are often required. While standard reagents like HBTU may be less effective, aminium/uronium salt-based reagents derived from HOAt, such as HATU, or phosphonium salt reagents like PyAOP and PyBOP, have demonstrated greater success in promoting efficient coupling of N-methylated amino acids. peptide.combachem.compeptide.comuci.edu Careful monitoring of the coupling reaction is crucial to prevent the formation of these undesired byproducts.

Influence of N-indole-Methylation: The indole side chain of tryptophan is electron-rich and susceptible to oxidation and electrophilic attack, particularly under the acidic conditions of final cleavage. peptide.com Unprotected tryptophan residues can be modified by carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl cations) or by sulfonyl moieties from arginine protecting groups like Pbf. peptide.comadvancedchemtech.com This can lead to alkylation or other modifications of the indole ring, resulting in significant impurities.

The following table outlines common side reactions involving the tryptophan indole ring and how N-indole methylation acts as a preventative measure.

| Undesired Side Reaction | Description | Consequence | Role of N-indole-Methylation |

|---|---|---|---|

| Alkylation | Electrophilic attack on the indole ring by carbocations (e.g., t-butyl, trityl) generated during acid-mediated deprotection/cleavage. | Formation of peptide impurities with modified tryptophan residues. | The methyl group deactivates the indole nitrogen, reducing its susceptibility to electrophilic attack. |

| Oxidation | The indole ring can be oxidized during synthesis or cleavage, especially in the presence of air and acid. | Leads to degradation of the peptide and formation of various oxidized byproducts. | While not a complete preventative, protecting the indole nitrogen can help stabilize the ring against certain oxidative pathways. |

| Modification by sulfonyl groups | During cleavage of Arg(Pbf)-containing peptides, released sulfonyl species can modify the tryptophan indole ring. peptide.com | Creates sulfonylated tryptophan adducts, complicating purification. | The N-in-methyl group sterically and electronically shields the indole ring, preventing this modification. peptide.com |

Conformational and Structural Impact of Fmoc N Me L Trp Me Oh in Peptides

Effects of Alpha-Nitrogen Methylation on Peptide Backbone Conformation and Dynamics

Restriction of Backbone Flexibility and Torsional Angles

The introduction of an Nα-methyl group imposes significant steric hindrance that restricts the range of accessible backbone dihedral angles, primarily the phi (φ) angle. nih.govyoutube.com This steric clash between the N-methyl group and adjacent residues limits the conformational freedom of the peptide chain, making it more rigid. nih.gov Furthermore, the replacement of the amide hydrogen with a methyl group eliminates a crucial hydrogen bond donor. This prevents the formation of intramolecular hydrogen bonds, such as those that stabilize α-helical and β-sheet structures, thereby disrupting or destabilizing these common secondary structural motifs. nih.govnih.gov

Influence on cis/trans Isomerization of Peptide Bonds

A standard peptide bond overwhelmingly favors the trans conformation (ω ≈ 180°) due to steric clashes between adjacent side chains in the cis form (ω ≈ 0°). However, Nα-methylation creates a tertiary amide bond, which reduces the energy difference between the cis and trans isomers. ub.eduoup.com Consequently, peptide bonds involving N-methylated amino acids have a significantly higher propensity to adopt the cis conformation. nih.govresearchgate.net This increased population of the cis isomer can introduce sharp turns or kinks into the peptide backbone, dramatically altering its global fold. Studies on model dipeptides have shown that homochiral sequences with N-methylation exhibit a strong preference for folded conformations that accommodate a cis amide bond. researchgate.net

| Peptide Bond Type | Typical cis Isomer Population (%) | Energy Barrier for Isomerization (kJ/mol) | Primary Conformer |

|---|---|---|---|

| Xaa-Yaa (standard) | ~0.05% | ~84 | Trans |

| Xaa-Pro | 5-10% | ~54 | Trans |

| Xaa-N(Me)Yaa | 10-50% (sequence dependent) | Lowered | Trans/Cis Mixture |

Influence of Indole (B1671886) Nitrogen Methylation on Side-Chain Rotamer Preferences and Interactions

The methylation of the nitrogen atom within the tryptophan indole ring primarily affects the side chain's electronic and hydrogen-bonding properties, which in turn influences its orientation and interactions with its environment.

Alterations in Indole Ring Orientation and Solvent Exposure

The indole NH group of a standard tryptophan residue is a hydrogen bond donor, allowing it to interact with water, polar side chains, or backbone carbonyls. nih.gov Methylation at this N1 position eliminates this hydrogen-bonding capability. nih.gov This modification increases the hydrophobicity of the indole side chain, which can alter its preferred orientation (rotameric state) to minimize solvent exposure. nih.gov In membrane-spanning peptides, for example, eliminating the indole hydrogen bond donor via N-methylation has been shown to cause distinct changes in the average orientation of the indole ring. nih.gov This suggests that in aqueous environments, the N1-methylated indole ring may preferentially orient itself toward hydrophobic cores or nonpolar binding pockets.

Impact on Aromatic Stacking and Hydrophobic Interactions

The tryptophan indole ring is crucial for mediating aromatic stacking (π-π) and hydrophobic interactions, which are vital for protein folding and ligand binding. mdpi.com While N1-methylation removes a hydrogen bond donor, it has a relatively subtle effect on the dipole moment of the indole ring. nih.gov However, it can still modulate stacking interactions. Studies on the interaction between tryptophan and guanine (B1146940) derivatives have shown that methylation on the interacting base can strengthen the stacking interaction. rsc.org The increased hydrophobicity of the 1-methyl-indole ring likely enhances its contribution to the hydrophobic effect, potentially strengthening interactions driven by the displacement of water molecules. nih.gov

Induction and Stabilization of Specific Secondary Structures

The dual methylation in Fmoc-N-Me-L-Trp(Me)-OH has a complex and often disruptive effect on canonical secondary structures like α-helices and β-sheets, while promoting the formation of non-canonical structures such as turns.

The Nα-methylation is a potent disruptor of α-helical structures. The inability of the methylated nitrogen to donate a hydrogen bond to the carbonyl group four residues earlier (the i to i-4 hydrogen bond) breaks the helical pattern. The destabilization energy associated with introducing a single N-methyl group into a helical peptide has been measured to be between 0.3 to 1.7 kcal/mole, depending on its position. nih.gov

| Structural Feature | Effect of Nα-Methylation | Effect of Indole N1-Methylation |

|---|---|---|

| Backbone Flexibility | Decreased (Restricted φ angle) | No direct effect |

| Hydrogen Bonding | Amide H-bond donor eliminated | Indole H-bond donor eliminated |

| cis/trans Isomerism | Increased cis population | No direct effect |

| α-Helix Propensity | Strongly destabilizing | Minor effect |

| β-Turn Propensity | Increased (promotes βVI turns) | Can stabilize turn via side-chain interactions |

| Hydrophobicity | Slightly increased | Increased |

Promotion of Helical Motifs (e.g., α-helices, 310-helices)

The formation of helical structures, such as α-helices and 310-helices, is critically dependent on a repeating pattern of intramolecular hydrogen bonds between backbone amide protons (N-H) and carbonyl oxygens (C=O). The Nα-methylation in this compound replaces the amide proton with a methyl group.

This substitution has two primary consequences for helical motifs:

Disruption of Hydrogen Bonding: The N-methylated residue cannot act as a hydrogen bond donor, creating a discontinuity in the stabilizing hydrogen bond network essential for both α-helices and 310-helices.

Steric Hindrance: The presence of the N-methyl group restricts the allowable values of the backbone dihedral angles (φ and ψ), often forcing them into regions of the Ramachandran plot that are incompatible with standard helical conformations.

Research on other N-methylated amino acids has consistently shown that their inclusion generally destabilizes or disrupts α-helical structures. rsc.org While the large aromatic side chain of tryptophan can participate in stabilizing interactions within a helix, the obligatory loss of a backbone hydrogen bond caused by Nα-methylation typically overrides these favorable contributions. rsc.org Therefore, the incorporation of N-Me-L-Trp(Me)-OH is expected to act as a helix breaker rather than a promoter.

Stabilization of Beta-Turn and Beta-Sheet Conformations

The impact of this compound on β-structures is complex. Similar to its effect on helices, the Nα-methylation prevents the residue from participating as a hydrogen bond donor in the inter-strand network that defines a β-sheet. This makes it a poor candidate for inclusion within a β-strand. rsc.org

However, N-methylation can be a powerful tool for inducing β-turn conformations. nih.govnih.gov β-turns are compact structures that reverse the direction of the polypeptide chain, and they are stabilized by a local hydrogen bond. The steric constraints imposed by the N-methyl group can favor the specific dihedral angles required for certain types of β-turns. Studies have shown that N-methylation of heterochiral amino acids can nucleate β-sheet conformation by inducing a stable βII' turn. nih.gov

Furthermore, the tryptophan side chain is a key component in highly stable β-hairpins known as "tryptophan zippers," where cross-strand stacking of indole rings provides significant stabilizing energy. bohrium.com While the N-indole methylation in this compound would prevent the indole N-H from acting as a hydrogen bond donor, the large, hydrophobic surface of the dimethylated indole ring remains available for potent hydrophobic and π-π stacking interactions. nih.gov If positioned correctly within a turn or at the end of a β-strand, the N-Me-L-Trp(Me) residue could potentially stabilize β-structures through these side-chain interactions, even while being excluded from the backbone hydrogen-bonding network.

Advanced Spectroscopic and Computational Probes of Peptide Conformation

Elucidating the precise three-dimensional structure of peptides containing heavily modified residues like N-Me-L-Trp(Me)-OH requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., NOESY, ROESY)

NMR spectroscopy is the most powerful method for determining the high-resolution structure of peptides in solution. uq.edu.au For a peptide containing N-Me-L-Trp(Me)-OH, a suite of NMR experiments would be employed to overcome the challenges presented by N-methylation.

The general workflow for NMR structural analysis includes:

Resonance Assignment: Experiments like TOCSY (Total Correlation Spectroscopy) and COSY (Correlated Spectroscopy) are used to identify all the proton signals belonging to each amino acid residue. uzh.ch

Structural Restraint Collection: The key experiments for determining the 3D fold are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). acs.org These experiments detect protons that are close in space (typically < 5 Å), regardless of their position in the sequence. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints for structure calculation. uzh.ch

Structure Calculation: The collected distance restraints, along with dihedral angle restraints derived from coupling constants, are used as inputs for computational algorithms to generate a family of 3D structures consistent with the experimental data. nih.gov

The presence of an N-methylated residue introduces specific challenges and signatures in NMR spectra. The lack of an amide proton simplifies some spectral regions but also removes a valuable source of structural information (NOEs involving the amide proton). acs.org However, the N-methyl group itself provides a new set of protons that can give unique NOE contacts, helping to define the local conformation around the modified peptide bond. ROESY is often preferred for medium-sized molecules where the NOE signal can be weak or zero. acs.org

| NMR Experiment | Information Gained for Peptide with N-Me-L-Trp(Me)-OH | Expected Key Observations |

| TOCSY | Identifies proton spin systems for each residue. | Confirms the presence of the Trp side chain and assigns the N-methyl and indole-methyl proton signals. |

| NOESY/ROESY | Provides through-space proton-proton distance restraints. | - Intra-residue NOEs define side-chain conformation.- Sequential NOEs (between residue i and i+1) define backbone trajectory.- Medium/Long-range NOEs reveal tertiary folds (e.g., cross-strand contacts in a β-hairpin).- NOEs from the Nα-methyl protons to adjacent residues precisely define the local backbone structure. |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

α-Helix: Shows strong negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. nih.gov

β-Sheet: Displays a single negative band around 215-220 nm and a positive band near 195 nm. nih.gov

Random Coil: Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.

For a peptide incorporating N-Me-L-Trp(Me)-OH, CD spectroscopy would be used to quantify the predicted disruption of canonical secondary structures. It's important to note that the tryptophan side chain itself is a strong chromophore and contributes to the CD spectrum in the far-UV region, which can complicate spectral deconvolution. nih.govdtic.mil However, by comparing the spectrum of the modified peptide to an unmodified control, the net effect of the N-Me-L-Trp(Me)-OH residue on the secondary structure can be determined.

| Peptide Type | Hypothetical Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Interpretation |

| Control Peptide (High α-helix content) | -25,000 | Significant helical structure. |

| Peptide with N-Me-L-Trp(Me)-OH | -5,000 | Loss of helical structure, likely adoption of a β-turn or random coil conformation. |

Molecular Dynamics Simulations and Quantum Mechanical Calculations

Computational methods are indispensable for exploring the conformational landscape of modified peptides, providing insights that complement experimental data.

Molecular Dynamics (MD) Simulations: MD simulations use classical mechanics to model the movements of atoms in a peptide over time. nih.gov By simulating the peptide in an explicit solvent environment, MD can predict preferred conformations, characterize flexibility, and visualize the transitions between different structural states. researchtrends.netresearchgate.net For a peptide with N-Me-L-Trp(Me)-OH, MD simulations would be particularly useful for:

Sampling the conformational space to identify low-energy structures.

Assessing the stability of potential β-turns or other non-canonical structures.

Visualizing the specific interactions of the modified tryptophan side chain with other residues. mdpi.com

Quantum Mechanical (QM) Calculations: QM calculations, often based on density functional theory (DFT), provide a more accurate description of the electronic structure and energetics of a molecule. nih.govacs.org While computationally expensive for large systems, QM methods are ideal for:

Calculating the intrinsic conformational preferences (e.g., the φ/ψ energy landscape) of the N-Me-L-Trp(Me)-OH residue itself. nih.govacs.org

Analyzing the nature of non-covalent interactions, such as π-π stacking or cation-π interactions, involving the modified indole ring. chryswoods.com

Predicting NMR chemical shifts, which can be compared with experimental values to validate a proposed 3D structure. researchgate.net

These computational tools, when used in conjunction with experimental data from NMR and CD, provide a comprehensive picture of the structural consequences of incorporating this compound into a peptide chain.

Functional Implications of Fmoc N Me L Trp Me Oh in Peptide Based Research

Modulation of Peptide-Target Interactions and Binding Specificity

The incorporation of Fmoc-N-Me-L-Trp(Me)-OH into a peptide sequence can profoundly influence its interaction with biological targets. The dual methylation at the alpha-nitrogen and the indole (B1671886) ring introduces significant changes to the local stereochemistry and electronic properties of the tryptophan residue.

N-α-methylation of the peptide backbone eliminates the amide proton, which is a hydrogen bond donor. This seemingly minor change can have significant consequences for receptor binding, as many peptide-receptor interactions rely on a network of hydrogen bonds for stability and specificity. The loss of this hydrogen bond donor can either weaken or, in some cases, strengthen binding, depending on the specific requirements of the binding pocket.

Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, reducing the number of accessible conformations. This can pre-organize the peptide into a bioactive conformation, which can lead to a more favorable binding entropy. The methylation on the indole ring of the tryptophan side chain can also alter its interactions. The indole ring of tryptophan often participates in crucial binding interactions, such as π-π stacking with aromatic residues in the receptor or cation-π interactions with positively charged residues. mdpi.com The addition of a methyl group to the indole ring can modify these interactions, potentially leading to altered recognition by the target.

The structural changes induced by N-methylation can be harnessed to design peptide ligands with improved binding characteristics. By systematically replacing native amino acids with their N-methylated counterparts, a technique known as an "N-methyl scan," researchers can probe the conformational requirements for bioactivity. nih.gov This approach can help to identify the bioactive conformation of a peptide, guiding the design of more potent and selective analogs. nih.gov

The unique structural properties of N-methylated tryptophan can be particularly useful in targeting protein-protein interactions (PPIs), which often involve large and shallow binding surfaces. The conformational constraint imposed by N-methylation can help to create peptides that better mimic the secondary structures, such as β-turns, that are often found at these interfaces. The modification of the indole ring can further refine the binding by fine-tuning the van der Waals and electronic interactions within the binding pocket.

| Peptide Analog | Modification | Target Receptor | Binding Affinity (IC50, nM) |

|---|---|---|---|

| Native Peptide X | None | Receptor Y | 150 |

| Peptide X with N-Me-Trp | N-α-methylation | Receptor Y | 50 |

| Peptide X with Trp(Me) | Indole methylation | Receptor Y | 120 |

| Peptide X with N-Me-Trp(Me) | Dual methylation | Receptor Y | 45 |

Note: The data in this table is for illustrative purposes only and represents the potential effects of the described modifications.

Impact on Peptide Stability and Resistance to Enzymatic Degradation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The modifications present in this compound can significantly enhance the stability of peptides.

N-α-methylation of the peptide backbone is a well-established strategy to increase resistance to enzymatic degradation. nih.gov Proteases recognize and cleave specific peptide bond sequences. The presence of a methyl group on the amide nitrogen sterically hinders the approach of the protease and disrupts the recognition site, thereby preventing cleavage. This increased stability has been observed in various biological media, including human plasma. snmjournals.org

The methylation of the indole ring may also contribute to increased stability, although to a lesser extent than N-α-methylation. Modifications to the side chain can sometimes influence the susceptibility of adjacent peptide bonds to proteolysis.

The enhanced resistance to proteolysis directly translates to a longer half-life in biological systems. For a peptide to exert a sustained therapeutic effect, it must remain intact and at a sufficient concentration in circulation for an adequate period. By preventing rapid degradation, the incorporation of N-methylated amino acids can significantly prolong the in vivo half-life of peptides. nih.gov For instance, studies on related methylated tryptophan derivatives have demonstrated extended plasma half-lives. nih.govresearchgate.net This improved pharmacokinetic profile reduces the required dosing frequency and can lead to more effective treatments. epfl.ch

| Peptide Analog | Modification | Half-Life (t1/2, hours) |

|---|---|---|

| Native Peptide Z | None | 0.5 |

| Peptide Z with N-Me-Trp(Me) | N-α- and Indole Methylation | 12 |

Note: The data in this table is for illustrative purposes only and represents the potential effects of the described modifications.

Development of Peptidomimetics and Constrained Peptide Architectures

This compound is a key building block in the design of peptidomimetics and constrained peptides. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability.

The conformational restriction imposed by N-methylation is a powerful tool for creating constrained peptide architectures. biosynth.com By "locking" the peptide into a specific bioactive conformation, it is possible to increase potency and selectivity. biosynth.com N-methylation can induce the formation of specific secondary structures, such as β-turns and helices, which can be crucial for biological activity. nih.govresearchgate.net The use of N-methylated amino acids, including derivatives of tryptophan, is a common strategy in the synthesis of cyclic peptides, which are a class of constrained peptides with excellent stability and therapeutic potential. nih.gov The incorporation of this compound allows for the precise placement of these conformational constraints within a peptide sequence, enabling the rational design of novel therapeutic agents.

Incorporation into Macrocyclic Peptides for Conformational Control

Macrocyclization is a widely used strategy to improve the stability, affinity, and bioavailability of peptides by restricting their conformational flexibility. nih.gov The incorporation of N-methylated amino acids, such as this compound, is a powerful tool to further refine the three-dimensional structure of these cyclic scaffolds.

N-methylation of the peptide backbone eliminates the amide proton, which is a hydrogen bond donor. This modification has two major consequences:

Steric Constraint: The methyl group restricts the rotation around the Cα-N bond, limiting the available Ramachandran space and guiding the peptide backbone into a more defined conformation.

Hydrogen Bond Disruption: By removing a hydrogen bond donor, N-methylation prevents the formation of certain intramolecular hydrogen bonds while favoring others, thereby altering the energetic landscape of peptide folding.

When this compound is incorporated into a peptide sequence that is later cyclized, it acts as a "conformational lock." Researchers can strategically place this amino acid at specific positions to induce turns or stabilize particular secondary structures, such as β-hairpins. medchemexpress.com The additional methylation on the tryptophan indole ring further enhances this effect by adding steric bulk and modifying the electronic properties of the side chain, influencing its packing and interaction with other residues within the macrocycle. This level of control is crucial for pre-organizing the peptide into a shape that is optimal for binding to a specific biological target. nih.govacs.org

| Feature of N-Methylation | Implication for Conformational Control |

| Elimination of Amide Proton | Prevents formation of specific intramolecular hydrogen bonds. |

| Added Steric Bulk | Restricts rotation around the peptide backbone (phi and psi angles). |

| Increased Lipophilicity | Can favor conformations that shield polar groups from solvent. |

| Indole N-Methylation | Adds bulk to the side chain, influencing tertiary structure. |

Rational Design of Bioactive Scaffolds with Defined Conformations

The ability to control conformation is central to the rational design of bioactive peptides. A peptide's biological activity is intrinsically linked to its three-dimensional shape, which governs its interaction with protein targets. By using building blocks like this compound, chemists can design peptide scaffolds with precisely defined and stable conformations, leading to improved biological properties. nih.gov

A key goal in peptide drug design is to enhance metabolic stability and cell permeability. N-methylation is a proven strategy for achieving this. By replacing amide protons with methyl groups, the peptide backbone is shielded from proteolytic enzymes that would normally cleave it. nih.gov Furthermore, the reduction in hydrogen bonding capacity can improve a peptide's ability to cross cell membranes, a significant hurdle for many peptide-based therapeutics. acs.org

The design process involves creating libraries of peptides where N-methylated residues are systematically placed at different positions. The bioactivity of each variant is then tested to establish a structure-activity relationship (SAR). This empirical data, combined with computational modeling, allows for the design of optimized scaffolds. The inclusion of the N-Me-L-Trp(Me) residue is particularly interesting due to the unique properties of the tryptophan side chain, which can participate in cation-π, stacking, and hydrophobic interactions critical for molecular recognition.

Applications in Bioconjugation and Chemical Biology

Facilitating Peptide-Biomolecule Conjugation for Research Tools

Bioconjugation, the process of linking a peptide to another biomolecule such as a protein, antibody, or nucleic acid, is essential for creating advanced research tools. Peptides containing conformationally constrained amino acids like N-Me-L-Trp(Me) are valuable in this context. While the modified tryptophan residue itself is not typically the site of conjugation, its role in defining the peptide's structure is critical.

When a peptide is used as a targeting ligand or a probe, its ability to bind its target depends on it adopting the correct conformation. By incorporating this compound, the peptide can be locked into its bioactive shape, ensuring that upon conjugation to a larger molecule, its binding interface remains correctly oriented and accessible. This is crucial for applications such as:

Targeted Drug Delivery: A conformationally stable peptide conjugated to a drug molecule can more effectively guide the drug to its target cells.

Affinity Probes: Peptides conjugated to reporter molecules (e.g., biotin) can be used to isolate and identify binding partners from complex biological mixtures.

The synthesis of these conjugates often involves standard solid-phase peptide synthesis to create the peptide component, followed by solution-phase ligation to the partner biomolecule. uq.edu.au The stability and defined structure provided by N-Me-L-Trp(Me) ensure the integrity of the peptide portion throughout this process.

Use in Fluorescently Labeled Peptides for Probing Biological Processes

Fluorescently labeled peptides are indispensable tools for visualizing and quantifying biological processes in real time. bachem.com They are used in fluorescence microscopy, flow cytometry, and various binding assays. The incorporation of this compound into such peptides enhances the reliability and precision of these techniques.

While tryptophan itself is naturally fluorescent, its emission is often sensitive to the local environment, making it a challenging intrinsic probe. Therefore, peptides are typically labeled with external fluorophores like Fluorescein (FITC) or Rhodamine. bachem.comaltabioscience.com The primary role of N-Me-L-Trp(Me) in these probes is, once again, conformational control.

This control is especially critical in advanced applications like Fluorescence Resonance Energy Transfer (FRET). FRET assays measure the distance between a donor fluorophore and an acceptor fluorophore. The efficiency of energy transfer is highly dependent on the distance and orientation between the two dyes. By incorporating N-Me-L-Trp(Me) to create a rigid peptide scaffold, the distance between the attached dyes can be fixed, leading to a more stable and measurable FRET signal. altabioscience.com This allows for the design of highly sensitive probes for detecting:

Enzyme Activity: A peptide substrate containing a FRET pair can be designed to change conformation or be cleaved by an enzyme, resulting in a change in fluorescence.

Protein-Protein Interactions: A labeled peptide can be used to probe its binding to a target protein, with binding events causing a detectable change in the FRET signal.

| Common Fluorophore | Excitation (nm) | Emission (nm) | Notes |

| FITC (Fluorescein) | ~495 | ~519 | Bright, but pH sensitive and prone to photobleaching. |

| Rhodamine B | ~540 | ~590 | More photostable than fluorescein. |

| BODIPY Dyes | Varies | Varies | Sharp emission peaks, high quantum yields. |

| Cyanine Dyes (e.g., Cy3, Cy5) | Varies | Varies | Commonly used in FRET applications. |

Advanced Analytical Characterization of Peptides Containing Fmoc N Me L Trp Me Oh

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of modified peptides, providing data on molecular weight with high precision and accuracy. For peptides incorporating Fmoc-N-Me-L-Trp(Me)-OH, HRMS confirms the successful incorporation of the amino acid derivative by matching the experimentally measured monoisotopic mass to the theoretically calculated value with an error of less than 5 ppm. dtic.mil This level of accuracy allows for the unambiguous determination of the elemental composition, distinguishing the target peptide from potential impurities or side products with similar nominal masses. researchgate.net

Beyond precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used for fragmentation analysis to confirm the peptide sequence and the location of modifications. dtic.mil Collision-induced dissociation (CID) or other fragmentation methods generate a spectrum of product ions. The fragmentation pattern of peptides containing this compound is distinct. The N-methylation of the peptide backbone can influence fragmentation pathways, often promoting the cleavage of the N-Cα bond. nih.gov The fragmentation of the tryptophan side chain itself can also provide structural information. nih.govnih.gov Analysis of the b- and y-ion series allows for the verification of the amino acid sequence, while the observation of specific fragment ions corresponding to the modified tryptophan residue confirms its identity and placement within the peptide chain.

| Attribute | Value |

|---|---|

| Molecular Formula | C28H26N2O4 |

| Calculated Monoisotopic Mass | 466.1893 Da |

| Expected Adducts [M+H]+ | 467.1971 Da |

| Key Fragment Ion (Loss of Fmoc group) | [M - C15H11O2 + H]+ |

| Key Fragment Ion (Indole Side Chain) | m/z ~144 (methylated indole (B1671886) fragment) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is fundamental to both the analysis of purity and the isolation of peptides containing this compound from complex mixtures that arise during synthesis. americanpeptidesociety.orgwaters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides. bachem.comamericanpeptidesociety.org The separation is based on the hydrophobicity of the molecules. americanpeptidesociety.org The presence of the bulky, non-polar Fmoc group, along with two methyl groups, makes peptides containing this compound significantly hydrophobic, leading to strong retention on C18 stationary phases. waters.com

Purity analysis is typically performed using a gradient elution system, where the concentration of an organic solvent like acetonitrile (B52724) in water is gradually increased. mdpi.com Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. bachem.com Detection is often carried out at wavelengths of 214-220 nm, where the peptide bond absorbs, and at ~280 nm, due to the aromatic systems of the tryptophan and Fmoc groups. creative-proteomics.com A key characteristic of N-methylated peptides in RP-HPLC is the potential appearance of multiple peaks or broadened peaks, which can be attributed to the presence of cis/trans conformers about the N-methylated amide bond that interconvert slowly on the chromatographic timescale. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | C18, 3.5-5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm and 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

Advanced Purification Methodologies for Complex Peptide Mixtures

While RP-HPLC is effective, purifying complex peptide mixtures, especially those containing closely eluting impurities or conformational isomers, may require more advanced strategies. mtoz-biolabs.com Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) is one such technique that enhances yield and purity while reducing solvent consumption compared to traditional batch chromatography. bachem.com This continuous chromatography method is particularly advantageous for large-scale purification.

Another approach is the use of orthogonal purification techniques. americanpeptidesociety.org For instance, an initial purification step might be followed by a second RP-HPLC step under different conditions (e.g., different pH or organic solvent) to resolve impurities that co-elute in the primary system. "Catch-and-release" strategies, where the target peptide is selectively captured on a solid support via a unique chemical handle and then released after impurities are washed away, offer a highly specific method for isolating the desired product from a complex crude mixture. americanpeptidesociety.org These advanced methods are crucial for obtaining high-purity peptides containing modified residues like this compound, which are essential for subsequent structural and functional studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure and connectivity of molecules in solution. nmims.edu

1H and 13C NMR for Assignment of Chemical Shifts and Connectivity

One-dimensional (1D) ¹H and ¹³C NMR spectra provide a fingerprint of the peptide containing this compound. The ¹H NMR spectrum reveals characteristic signals for different types of protons. Key resonances include those from the aromatic protons of the Fmoc and tryptophan groups, a distinct singlet for the Nα-methyl protons (typically around 2.7-3.2 ppm), and another singlet for the N-indole methyl protons. beilstein-journals.org The chemical shifts of the α- and β-protons are also important indicators of the local chemical environment.

The ¹³C NMR spectrum complements the ¹H data, showing signals for all unique carbon atoms. mdpi.com The carbonyl carbon, the aromatic carbons of the Fmoc and indole moieties, and the aliphatic carbons all appear in distinct regions of the spectrum. The chemical shifts of the N-methyl carbons provide direct evidence of the methylation.

| Group | Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|---|

| Fmoc Aromatic | ¹H | 7.2 - 7.9 |

| Trp Indole Aromatic | ¹H | 6.9 - 7.6 |

| Nα-Methyl | ¹H | 2.7 - 3.2 (singlet) |

| Nin-Methyl | ¹H | ~3.7 (singlet) |

| α-CH | ¹H | 4.5 - 5.0 |

| Carboxyl (C=O) | ¹³C | 170 - 175 |

| Fmoc Aromatic | ¹³C | 120 - 145 |

| Trp Indole Aromatic | ¹³C | 110 - 138 |

| Nα-Methyl | ¹³C | 30 - 35 |

| Nin-Methyl | ¹³C | ~33 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for confirming the covalent structure of the molecule. acs.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For the tryptophan residue, COSY spectra would show correlations between the α-proton and the β-protons, helping to establish the spin system of the amino acid side chain. nmims.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. For example, the N-methyl proton singlet can be directly correlated to its corresponding N-methyl carbon signal. acs.orgnih.gov

Together, these advanced NMR techniques, in conjunction with HRMS and chromatography, provide a comprehensive characterization of peptides containing the complex modified amino acid this compound, ensuring the structural integrity and purity required for further applications.

Spectroscopic Methods for Probing Aromatic Residue Environment

The analysis of peptides containing modified amino acids such as this compound relies on sophisticated analytical techniques to elucidate the influence of these residues on peptide structure and function. Spectroscopic methods are particularly powerful for probing the local environment of aromatic side chains, offering insights into conformation and interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Indole Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range. For peptides, the most significant chromophores are the aromatic side chains of tryptophan, tyrosine, and phenylalanine. thermofisher.com The indole group of the tryptophan residue in this compound is the dominant source of UV absorbance, typically exhibiting a maximum absorption (λmax) around 280 nm. nih.govatlantis-press.com

This absorption is due to π-π* electronic transitions within the indole ring's conjugated system. The spectrum of tryptophan is characterized by two overlapping electronic transitions, designated as ¹La and ¹Lb. acs.org The precise wavelength and intensity of these absorption bands are sensitive to the local environment and substitution on the indole ring.

Methylation on the indole nitrogen, as seen in this compound, can subtly alter the electronic properties of the chromophore, potentially leading to small shifts in the absorption maximum. For instance, studies on various indole derivatives have shown that substitution can shift the λmax. researchgate.net These shifts, though often minor, can be resolved using advanced techniques like second-derivative spectroscopy, which helps to distinguish overlapping absorption features from different aromatic residues within a peptide sequence. thermofisher.com UV-Vis spectroscopy is therefore a valuable tool for confirming the presence of the indole moiety and gaining initial insights into its electronic environment.

| Compound/Chromophore | Typical Absorption Maximum (λmax) | Reference |

|---|---|---|

| Indole Ring (Tryptophan) | ~280 nm | nih.govatlantis-press.com |

| Peptides with Tryptophan | ~290 nm | mdpi.com |

| Indole (in a biotransformation product) | 292 nm | researchgate.net |

| 5-Methylindole (in a biotransformation product) | 296 nm | researchgate.net |

Fluorescence Spectroscopy for Investigating Tryptophan Microenvironment

Fluorescence spectroscopy is an exceptionally sensitive method for studying protein and peptide structure because the fluorescence properties of tryptophan are highly dependent on its local microenvironment. researchgate.netrsc.org The indole side chain of the tryptophan residue in this compound acts as an intrinsic fluorescent probe. bmglabtech.com

The emission spectrum of tryptophan is particularly sensitive to the polarity of its surroundings. nih.gov When the indole ring is exposed to a polar, aqueous environment, its emission maximum is observed at longer wavelengths (a "red shift"), typically around 350-355 nm. nih.govmdpi.com Conversely, when the residue is located in a nonpolar, hydrophobic microenvironment, such as the interior of a folded peptide, its emission maximum shifts to shorter wavelengths (a "blue shift") and the fluorescence intensity often increases. researchgate.netmdpi.com The position of the fluorescence maximum can vary significantly, from approximately 305 nm in a nonpolar environment to 355 nm in a polar one. mdpi.com

This phenomenon is governed by the two lowest energy excited singlet states, ¹La and ¹Lb. The ¹La state possesses a larger excited-state dipole moment, making it more sensitive to the polarity of the local environment. nih.govacs.org In polar solvents, the emission primarily originates from the solvent-relaxed ¹La state, resulting in a red-shifted spectrum. acs.org

The N-methylation on both the α-amine and the indole nitrogen in this compound can influence the residue's microenvironment and its photophysical properties. N-methylation can introduce steric constraints and alter hydrogen bonding capabilities, which in turn affects the peptide's conformation and the local environment of the indole ring. Studies on N-methylated tryptophan analogues have indicated that such modifications can lead to more intense fluorescence compared to their non-methylated counterparts. nih.gov Furthermore, the quantum yield (ΦF), a measure of fluorescence efficiency, is also highly sensitive to the tryptophan's surroundings and can vary substantially. nih.gov

| Environment/Solvent Condition | Effect on Tryptophan Fluorescence | Reference |

|---|---|---|

| Polar (e.g., aqueous buffer) | Red-shifted emission (longer λem), often with reduced intensity (quenching). | researchgate.net |

| Nonpolar (e.g., hydrophobic protein core) | Blue-shifted emission (shorter λem), often with increased intensity. | researchgate.netmdpi.com |

| Insertion into micelles (less polar) | Blue shift in emission maxima and a decrease in fluorescence intensity. | mdpi.com |

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes for Multiply Modified Tryptophan Derivatives

The synthesis of complex amino acid derivatives like Fmoc-N-Me-L-Trp(Me)-OH often involves multi-step processes that can be resource-intensive. A significant future direction lies in developing more efficient and environmentally benign synthetic strategies. Current research focuses on moving beyond traditional methods, which can have poor atom economy, towards greener and more streamlined approaches. nih.gov

Key areas of development include:

Advanced Catalysis : The use of cooperative gold/zinc catalysis represents a modern strategy for efficiently creating diverse tryptophan derivatives. researchgate.net Similarly, ruthenium-catalyzed C-H bond arylations offer high chemo- and site-selectivity, providing precise control over modification. researchgate.net These methods could be adapted for the N-methylation steps, potentially reducing the need for harsh reagents.

Enzymatic Approaches : Biocatalysis, using enzymes like tryptophan synthase (TrpS), offers a highly selective and environmentally friendly route to synthesizing tryptophan analogues. researchgate.netchim.it Research into engineering methyltransferases or other enzymes could enable the direct and stereospecific methylation of tryptophan precursors in a single, efficient step.

Solid-Phase Methodologies : Recent protocols have utilized 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid, facilitating N-methylation on the solid phase. mdpi.com This approach not only simplifies purification but also improves sustainability by allowing for resin reuse. mdpi.com Adapting such methods for dual methylation could significantly streamline the synthesis of compounds like this compound.

Flow Chemistry : Continuous flow synthesis can offer improved reaction control, safety, and scalability compared to batch processes. Developing flow-based methods for the N-methylation and subsequent Fmoc protection of tryptophan would represent a significant manufacturing advancement.

Table 1: Comparison of Synthetic Strategies for Modified Tryptophan Derivatives

| Strategy | Advantages | Disadvantages | Emerging Research Focus |

|---|---|---|---|

| Traditional Solution-Phase | Well-established, versatile for various substrates. | Often requires multiple protection/deprotection steps, purification challenges, may use harsh reagents. | Optimization for higher yields and reduced waste. |

| Modern Catalysis (e.g., Au/Zn, Ru) | High efficiency and selectivity, mild reaction conditions. researchgate.netresearchgate.net | Catalyst cost and removal can be concerns. | Development of more robust and recyclable catalysts. |

| Enzymatic Synthesis | High stereospecificity, environmentally benign ("green chemistry"). researchgate.netchim.it | Limited to specific substrates and reaction conditions, enzyme stability. | Enzyme engineering to broaden substrate scope and improve stability. |

| Solid-Phase Synthesis (SPS) | Simplified purification, potential for automation and library synthesis. mdpi.com | Higher cost of resins and reagents, potential for lower overall yields. | Development of reusable resins and more efficient on-resin reactions. mdpi.com |

High-Throughput Screening and Combinatorial Chemistry for Library Generation

This compound is an ideal building block for creating peptide libraries to screen for new drug leads and biological probes. N-methylation is known to enhance proteolytic stability and membrane permeability, properties that are highly desirable in therapeutic peptides. nih.govresearchgate.netnih.gov

Future opportunities in this area include:

Combinatorial Library Synthesis : Using techniques like "mix and split" solid-phase synthesis, vast libraries of peptides incorporating one or more N-methylated residues can be generated. imperial.ac.uk The inclusion of this compound would introduce unique conformational rigidity and hydrophobicity into the library members.

High-Throughput Screening (HTS) : The development of novel HTS assays is crucial for rapidly evaluating large peptide libraries. drugtargetreview.com Fluorescence-based competitive binding assays, for example, enable the fast and cheap screening of libraries for peptides that bind to a specific protein target. drugtargetreview.com

Mass Spectrometry-Based Decoding : For complex libraries, high-throughput de novo sequencing using tandem mass spectrometry is a powerful tool for identifying the active compounds ("hits") from a screening campaign. scispace.compentelutelabmit.com Designing libraries that are "mass spectrometry-friendly" can enable the unambiguous decoding of hundreds of peptide sequences per hour. scispace.compentelutelabmit.com

Integration with Structural Biology Techniques for High-Resolution Complex Analysis

Understanding how peptides containing N-methylated residues interact with their biological targets at an atomic level is critical for rational drug design. Integrating structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential.

X-ray Crystallography : Obtaining co-crystal structures of a target protein bound to a peptide containing an N-methylated tryptophan derivative can provide a detailed, three-dimensional view of the binding interactions. nih.govsemanticscholar.orgyoutube.com This information reveals the precise orientation of the peptide, identifies key hydrogen bonds and hydrophobic contacts, and can guide further optimization of the peptide's affinity and selectivity. youtube.comnih.gov Recent advances allowing for structure determination at room temperature can provide a more dynamic and physiologically relevant view of these interactions compared to traditional cryogenic methods. frontiersin.org

Computational Design and Predictive Modeling of N-Methylated Peptide Conformations

Computational methods are becoming indispensable for accelerating the design of peptides with desired properties. nih.govfrontiersin.org For N-methylated peptides, predictive modeling presents both unique challenges and significant opportunities.

Molecular Dynamics (MD) Simulations : MD simulations are used to study the conformational ensembles of peptides in solution. rsc.orgnih.gov A key challenge for N-methylated peptides is accurately modeling the energy landscape, including the barriers between different conformations and the preference for cis or trans amide bonds. rsc.org Advanced techniques and optimized force fields, such as RSFF2, are being developed to better recapitulate experimental structures and improve the predictive power of these simulations. rsc.orgrsc.org

Structure-Based Design : Computational frameworks can now model peptide flexibility during binding to a target, allowing for the rapid analysis of affinity and selectivity trade-offs. nih.gov These methods can be used to design peptides de novo by sampling candidate conformations and building amino acid sequences that maximize favorable interactions with the target protein. tandfonline.com Incorporating N-methylated residues like this compound into these design algorithms can help remove unfavorable hydrogen bond donors and create more rigid, permeable structures. tandfonline.com

Machine Learning and AI : As more data on the structures and properties of N-methylated peptides become available, machine learning models can be trained to predict their behavior. nih.gov This could lead to algorithms that can rapidly predict the conformational preferences, permeability, and binding affinity of novel peptide sequences containing modified residues, greatly accelerating the discovery process.

Table 2: Key Parameters in the Computational Modeling of N-Methylated Peptides

| Parameter | Description | Importance for N-Methylated Peptides |

|---|---|---|

| Force Field | A set of equations and parameters used to calculate the potential energy of the system. | Must accurately represent the steric and electronic effects of the N-methyl group and the energetics of cis/trans amide bond isomerization. rsc.orgrsc.org |

| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | Crucial for correctly modeling hydrophobic interactions and the desolvation penalties upon binding. |

| Sampling Method | Algorithm used to explore the conformational space (e.g., conventional MD, enhanced sampling). | N-methylated peptides can have high energy barriers between conformations, requiring enhanced sampling methods for efficient exploration. rsc.org |

| Simulation Time | The duration of the simulation. | Must be long enough to achieve convergence and adequately sample the relevant conformational states. nih.govacs.org |

Expanding Applications in Chemical Biology Tool Development and Advanced Materials Science

The unique properties of multiply methylated tryptophan derivatives open doors to applications beyond therapeutics.

Chemical Biology Probes : Tryptophan analogues with modified photophysical properties are valuable as fluorescent probes to study protein structure and dynamics. nih.govacs.org While N-methylation itself does not confer fluorescence, the synthetic routes developed for this compound can be adapted to create novel tryptophan-based probes with tailored properties, such as altered emission wavelengths or environmental sensitivity.

Advanced Biomaterials : Peptides can be programmed to self-assemble into well-defined nanostructures, such as hydrogels, fibers, and nanoparticles, for applications in tissue engineering and drug delivery. nih.govfrontiersin.org The conformational constraints and altered hydrogen-bonding patterns introduced by N-methylation can be used to control the self-assembly process and tune the mechanical and chemical properties of the resulting materials. The hydrophobicity of the dual-methylated tryptophan could be exploited to drive the formation of specific material architectures.

Late-Stage Diversification : Recent methods allow for the direct, late-stage modification of tryptophan residues within native peptides. nih.gov This "clickable" chemistry provides a powerful tool for rapidly generating analogues of biologically active peptides to optimize their properties. The insights gained from studying peptides built with this compound can inform the design of new late-stage modification strategies. nih.gov

Q & A

Q. How can researchers design a robust synthetic route for Fmoc-N-Me-L-Trp(Me)-OH?

- Methodological Answer : The synthesis typically involves sequential protection of the tryptophan indole nitrogen with a methyl group and the α-amino group with the Fmoc moiety. Key steps include:

- Methylation of Trp : Use methylating agents like methyl iodide under basic conditions (e.g., NaH/DMF) .

- N-Methylation : Employ reductive alkylation or direct alkylation protocols, ensuring compatibility with acid-sensitive protecting groups .

- Fmoc Protection : Introduce the Fmoc group using Fmoc-Cl or Fmoc-OSu in a biphasic solvent system (e.g., dioxane/water) .

Post-synthesis, purify via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm methyl group placement (e.g., H-NMR for indole-CH at δ 3.2–3.5 ppm and N-Me at δ 2.8–3.0 ppm) and Fmoc integrity (aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~493.6 Da) and detect impurities .

- HPLC : Monitor purity with a C18 column and UV detection at 265 nm (Fmoc absorbance) .

Q. How should researchers optimize Fmoc deprotection conditions for this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Standard Fmoc removal uses 20% piperidine in DMF. However, the N-methyl group may sterically hinder deprotection. Optimize by:

- Extended Deprotection Time : Increase from 5 to 10 minutes per cycle .

- Alternative Bases : Test DBU (2% in DMF) for milder cleavage, especially if acid-labile side-chain protections (e.g., Trt) are present .

Validate completeness via Kaiser test or UV monitoring of Fmoc-piperidine adducts .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in SPPS be resolved?

- Methodological Answer : Low coupling efficiency often stems from steric hindrance from the N-Me and indole-Me groups. Mitigate by:

- Activation Reagents : Use HATU instead of HBTU for superior activation of the carboxylate .

- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete acylation .

- Solvent Optimization : Replace DMF with NMP to enhance solubility of bulky residues .

Monitor reaction progress via FT-IR for disappearance of the free amine peak (~3400 cm) .

Q. What strategies identify and quantify side products during this compound incorporation into peptides?

- Methodological Answer :

- LC-MS/MS : Detect deletion sequences or methyl migration by fragment ion analysis (e.g., loss of 15 Da for demethylation) .

- Ion Mobility Spectrometry : Separate isobaric impurities caused by epimerization or incomplete deprotection .

- Isotopic Labeling : Use C-labeled methyl groups to trace unintended demethylation during synthesis .

Q. How does solvent stability of this compound influence experimental design?

- Methodological Answer : The compound’s stability varies with solvent polarity and pH:

- DMSO/DMF : Stable for ≤72 hours at 4°C; avoid prolonged storage due to Fmoc hydrolysis .

- Acidic Conditions (pH <4) : Risk of indole demethylation; use neutral buffers during purification .

- Freeze-Thaw Cycles : Lyophilize in aliquots to prevent repeated exposure to moisture, which accelerates degradation .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported coupling efficiencies for N-methylated residues like this compound?

- Methodological Answer : Contradictions often arise from varying resin types or activation protocols. Resolve by:

- Resin Swelling Tests : Compare coupling rates on Wang vs. Rink amide resins; the latter may reduce steric effects .

- Kinetic Studies : Use real-time NMR to measure reaction rates under different conditions (e.g., DMF vs. NMP) .

- Machine Learning Models : Apply tools like Retrosynthesis AI to predict optimal coupling parameters based on residue bulkiness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.